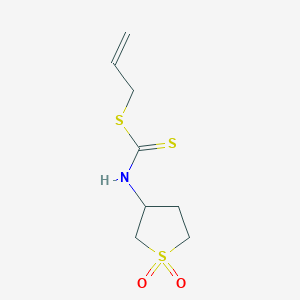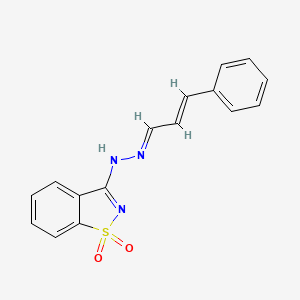
Allyl 1,1-dioxidotetrahydrothien-3-yldithiocarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Allyl 1,1-dioxidotetrahydrothien-3-yldithiocarbamate is a chemical compound with the molecular formula C8H13NO2S3 and a molecular weight of 251.3893 This compound is known for its unique structure, which includes an allyl group and a dithiocarbamate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 1,1-dioxidotetrahydrothien-3-yldithiocarbamate typically involves the reaction of allyl chloride with 1,1-dioxidotetrahydrothien-3-yldithiocarbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
Allyl 1,1-dioxidotetrahydrothien-3-yldithiocarbamate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the allyl and dithiocarbamate groups, which provide multiple reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound, potentially converting it to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the allyl group, with reagents such as sodium azide or potassium cyanide leading to the formation of various substituted derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophile used.
科学研究应用
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases where sulfur-containing compounds are known to be effective.
Industry: It is used in the production of specialty chemicals and materials, where its unique structure imparts desirable properties to the final products.
作用机制
The mechanism of action of Allyl 1,1-dioxidotetrahydrothien-3-yldithiocarbamate involves its interaction with specific molecular targets and pathways. The compound’s dithiocarbamate moiety can chelate metal ions, which may play a role in its biological activities. Additionally, the allyl group can undergo various chemical transformations, contributing to its reactivity and potential therapeutic effects .
相似化合物的比较
Similar Compounds
Allyl isothiocyanate: Known for its antimicrobial and anticancer properties, similar to Allyl 1,1-dioxidotetrahydrothien-3-yldithiocarbamate.
Allyl chloride: A common reagent in organic synthesis, used to introduce allyl groups into molecules.
Dithiocarbamates: A class of compounds known for their metal-chelating properties and use in agriculture and medicine.
Uniqueness
This compound is unique due to its combination of an allyl group and a dithiocarbamate moiety, which imparts distinct chemical and biological properties
属性
分子式 |
C8H13NO2S3 |
|---|---|
分子量 |
251.4 g/mol |
IUPAC 名称 |
prop-2-enyl N-(1,1-dioxothiolan-3-yl)carbamodithioate |
InChI |
InChI=1S/C8H13NO2S3/c1-2-4-13-8(12)9-7-3-5-14(10,11)6-7/h2,7H,1,3-6H2,(H,9,12) |
InChI 键 |
XSVBWDCASLHCEV-UHFFFAOYSA-N |
规范 SMILES |
C=CCSC(=S)NC1CCS(=O)(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3-methoxypropyl)amino]-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11614087.png)
![diethyl 5-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11614093.png)
![3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11614100.png)
![2-(4-Chlorobenzyl)-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11614107.png)
![ethyl (5Z)-2-[(2,4-dichlorophenyl)amino]-5-(1H-indol-3-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11614110.png)
![N-(4-chlorophenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11614111.png)
![7-[(furan-2-yl)methyl]-6-imino-11-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11614115.png)
![N-ethyl-6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11614126.png)
![10-(3-Fluoro-4-methoxy-phenyl)-6,8-dioxa-cyclopenta[b]phenanthren-5-one](/img/structure/B11614128.png)
![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-benzofuran-1(3H)-one](/img/structure/B11614134.png)
![N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]propanamide](/img/structure/B11614142.png)
![Ethyl 2-(4-methoxyphenyl)-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B11614158.png)
![5-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11614170.png)
